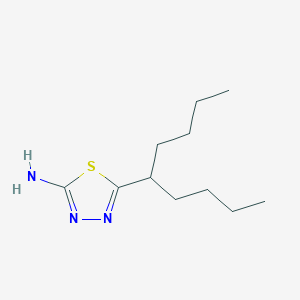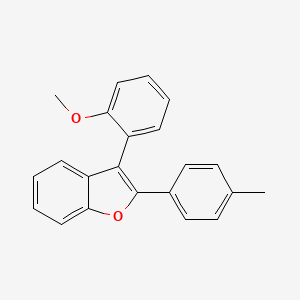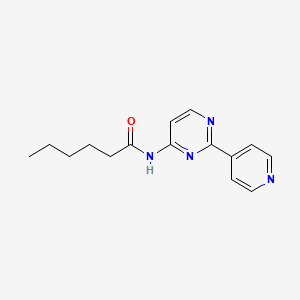
N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide typically involves the formation of the pyridine and pyrimidine rings, followed by the introduction of the hexanamide group. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form the pyridine ring. The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diaminopyrimidine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .
科学的研究の応用
N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit protein kinases by binding to their ATP-binding sites, thereby blocking their ability to phosphorylate substrates . The exact pathways involved depend on the specific target and the context in which the compound is used .
類似化合物との比較
N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds have similar structures but differ in the position of the pyridine ring and the nature of the amide group.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to the pyrimidine ring, offering different biological activities and applications.
Pyrido[3,4-g]quinazolines: These compounds have a quinazoline ring fused to the pyridine ring, providing unique properties and potential as kinase inhibitors.
The uniqueness of this compound lies in its specific combination of pyridine, pyrimidine, and hexanamide groups, which confer distinct chemical and biological properties .
特性
CAS番号 |
61310-42-7 |
|---|---|
分子式 |
C15H18N4O |
分子量 |
270.33 g/mol |
IUPAC名 |
N-(2-pyridin-4-ylpyrimidin-4-yl)hexanamide |
InChI |
InChI=1S/C15H18N4O/c1-2-3-4-5-14(20)18-13-8-11-17-15(19-13)12-6-9-16-10-7-12/h6-11H,2-5H2,1H3,(H,17,18,19,20) |
InChIキー |
KMODMELPUBASHE-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







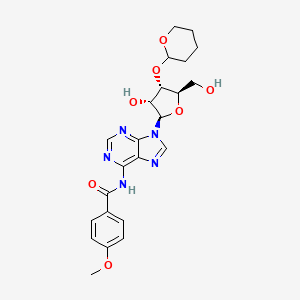
![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)
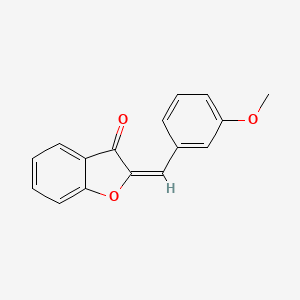

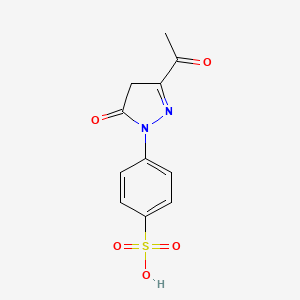
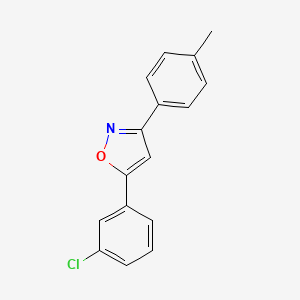
![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)
